1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridyl group, and an imidazole ring
Scientific Research Applications
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to interact with various biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide stands out due to its combination of functional groups, which imparts unique chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-3-17-24-20(29-25-17)15-5-4-10-21-18(15)26-11-16(22-12-26)19(27)23-13-6-8-14(28-2)9-7-13/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBAFGJZJOBDFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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